1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene
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Overview
Description
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethoxyethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: The substitution of a hydrogen atom on the benzene ring with a fluorine atom.
Coupling Reaction: The final step involves coupling the brominated and fluorinated intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The ethoxyethoxyethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.
Scientific Research Applications
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
2-Bromoethyl ethyl ether: Lacks the fluorine substitution on the benzene ring.
1-Bromo-2-ethoxyethane: Similar structure but without the fluorine atom.
Uniqueness
1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and ethoxyethoxyethyl groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16BrFO2 |
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Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
YMQBCZBWKXOOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(CBr)C1=CC=CC=C1F |
Origin of Product |
United States |
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